molecular formula C27H19FN2OS B4824916 2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B4824916
M. Wt: 438.5 g/mol
InChI Key: LLTKTNGIQAZFEI-UHFFFAOYSA-N
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Description

2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound with a molecular formula of C27H19FN2OS This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a diphenylpyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetone to form 4-fluorophenyl-3-oxopropyl. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The diphenylpyridine core can intercalate with DNA, potentially disrupting its function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its combination of a fluorophenyl group, a sulfanyl group, and a diphenylpyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN2OS/c28-22-13-11-21(12-14-22)26(31)15-16-32-27-24(18-29)23(19-7-3-1-4-8-19)17-25(30-27)20-9-5-2-6-10-20/h1-14,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKTNGIQAZFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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